Cas no 2227801-18-3 (rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol)

Technical Introduction: rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol is a chiral heterocyclic compound featuring a brominated imidazole core fused with an oxolane (tetrahydrofuran) ring. The stereochemistry at the 3- and 4-positions, along with the bromo and methyl substituents, makes it a versatile intermediate in medicinal chemistry and asymmetric synthesis. Its structural motifs are valuable for designing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the hydroxyl group enables derivatization or coordination in metal-catalyzed processes. This compound’s balanced polarity and stability under standard conditions enhance its utility in exploratory research and drug development.
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol structure
2227801-18-3 structure
Product Name:rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol
CAS No:2227801-18-3
MF:C8H11BrN2O2
MW:247.089141130447
CID:6235194
PubChem ID:165592200
Update Time:2025-05-20

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol
    • 2227801-18-3
    • EN300-1624376
    • Inchi: 1S/C8H11BrN2O2/c1-4-10-7(8(9)11-4)5-2-13-3-6(5)12/h5-6,12H,2-3H2,1H3,(H,10,11)/t5-,6-/m1/s1
    • InChI Key: LTFDFNVNQPREDM-PHDIDXHHSA-N
    • SMILES: BrC1=C([C@@H]2COC[C@H]2O)NC(C)=N1

Computed Properties

  • Exact Mass: 246.00039g/mol
  • Monoisotopic Mass: 246.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 58.1Ų

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol Pricemore >>

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Additional information on rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol

Professional Introduction to Rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol (CAS No. 2227801-18-3)

Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2227801-18-3, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features, including a chiral oxolan ring and an imidazole moiety, make it a subject of intense interest for researchers aiming to develop novel therapeutic agents.

The chemical structure of Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) is characterized by a highly functionalized scaffold. The oxolan ring, a five-membered heterocyclic ether, introduces rigidity and stereochemical complexity, which are often desirable properties in drug molecules. The presence of the 4-bromo-2-methyl-1H-imidazol-5-yl substituent adds further functional diversity, enabling various chemical modifications and interactions with biological targets. This combination of structural elements suggests potential applications in the development of small-molecule inhibitors, modulators of enzyme activity, or probes for biochemical pathways.

In recent years, there has been growing interest in the use of chiral oxolanes as pharmacophores due to their ability to mimic the stereochemistry of natural products and enzymes. Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol exemplifies this trend, as its stereochemistry could be exploited to enhance binding affinity and selectivity in drug design. The imidazole ring is another key structural feature that has been extensively studied in medicinal chemistry. Imidazole derivatives are known for their broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The incorporation of an imidazole moiety into this compound may contribute to its potential therapeutic applications.

The synthesis of Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol presents both challenges and opportunities for synthetic chemists. The chiral oxolan ring requires careful control during synthesis to ensure high enantiomeric purity. Additionally, the introduction of the 4-bromo-2-methyl-1H-imidazol-5-yl group necessitates well-designed synthetic routes that minimize side reactions and maximize yield. Recent advances in asymmetric synthesis and catalysis have provided new tools for constructing complex molecules like this one efficiently. These methodologies could be leveraged to optimize the synthesis of Rac-(3R,4S-4-(4-bromo- 2-methyl- 1H-imidazol- 5- yl)oxolan- 3- ol) and facilitate its use in further pharmaceutical research.

The biological activity of Rac-(3R, 4S -4-( 4-bromo- 2-methyl- 1H-imidazol- 5 -yl b>)oxlan- 3 -ol) is an area of active investigation. Preliminary studies have suggested that this compound may exhibit interesting pharmacological properties due to its structural features. The chiral oxolan ring could interact with biological targets in a stereospecific manner, while the imidazole moiety may engage in hydrogen bonding or metal coordination interactions. These interactions could be exploited to develop drugs that target specific enzymes or receptors involved in disease pathways.

In the context of drug discovery, Rac-(3R, 4S b>-4-( 4-bromo-

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